3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H15Cl2NOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity 3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide
- 3,6-dichloro-N-(1-naphthyl)-1-benzothiophene-2-carboxamide
- 3,6-dichloro-N-(2-naphthyl)-1-benzothiophene-2-carboxamide .
Uniqueness
What sets 3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide apart from these similar compounds is its unique cyclohexyl group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C15H15Cl2NOS |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3,6-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H15Cl2NOS/c16-9-6-7-11-12(8-9)20-14(13(11)17)15(19)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19) |
InChI Key |
UOGMZRLLRDSXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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